5-bromo-2-ethoxy-N-[2-(1H-indol-3-yl)ethyl]benzamide
Overview
Description
5-bromo-2-ethoxy-N-[2-(1H-indol-3-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine atom, an ethoxy group, and an indole moiety, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of 5-bromo-2-ethoxy-N-[2-(1H-indol-3-yl)ethyl]benzamide typically involves multiple steps, including the formation of the indole moiety and the introduction of the bromine and ethoxy groups. One common synthetic route involves the following steps:
Chemical Reactions Analysis
5-bromo-2-ethoxy-N-[2-(1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-bromo-2-ethoxy-N-[2-(1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The indole moiety in the compound is known to bind to various receptors and enzymes, modulating their activity . The bromine and ethoxy groups may also contribute to the compound’s overall biological activity by influencing its binding affinity and selectivity .
Comparison with Similar Compounds
5-bromo-2-ethoxy-N-[2-(1H-indol-3-yl)ethyl]benzamide can be compared with other indole derivatives, such as:
5-bromo-2-methoxy-N-[2-(1H-indol-3-yl)ethyl]benzamide: Similar structure but with a methoxy group instead of an ethoxy group.
5-chloro-2-ethoxy-N-[2-(1H-indol-3-yl)ethyl]benzamide: Similar structure but with a chlorine atom instead of a bromine atom.
2-ethoxy-N-[2-(1H-indol-3-yl)ethyl]benzamide: Lacks the bromine atom, making it less reactive in certain chemical reactions.
Properties
IUPAC Name |
5-bromo-2-ethoxy-N-[2-(1H-indol-3-yl)ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2/c1-2-24-18-8-7-14(20)11-16(18)19(23)21-10-9-13-12-22-17-6-4-3-5-15(13)17/h3-8,11-12,22H,2,9-10H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFOILZTXDFLNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C(=O)NCCC2=CNC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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